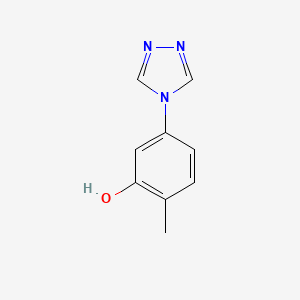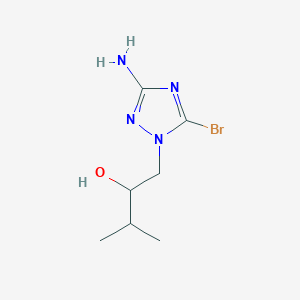![molecular formula C11H19Cl B13301095 1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
1-(Chloromethyl)spiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)spiro[45]decane is an organic compound characterized by a spirocyclic structure, where two rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)spiro[4.5]decane can be synthesized through the reaction of 2-chloromethyl-1,4-dioxaspiro[4.5]decane with hydrochloric acid under heating conditions . This method is relatively straightforward and involves the chloromethylation of the spirocyclic core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)spiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various spirocyclic derivatives with different functional groups.
Scientific Research Applications
1-(Chloromethyl)spiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique biological activities.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)spiro[4.5]decane involves its interaction with molecular targets through its chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. In the context of prolyl hydroxylase domain inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and affecting the hypoxia-inducible factor pathway .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.5]decane: This compound shares the spirocyclic core but has different functional groups, leading to distinct chemical properties and applications.
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system, used in different chemical and biological contexts.
Uniqueness: 1-(Chloromethyl)spiro[4.5]decane is unique due to its chloromethyl group, which imparts specific reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
4-(chloromethyl)spiro[4.5]decane |
InChI |
InChI=1S/C11H19Cl/c12-9-10-5-4-8-11(10)6-2-1-3-7-11/h10H,1-9H2 |
InChI Key |
BRHGEARMTFFWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC2CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


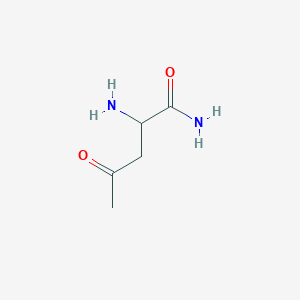
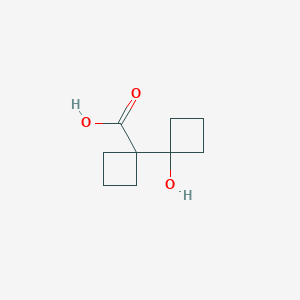
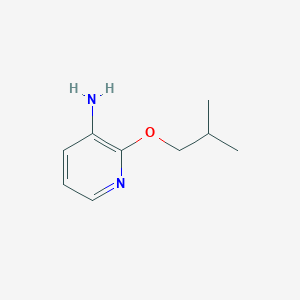
![N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301027.png)
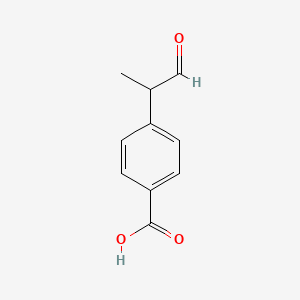
![2-[(1-Cyclohexylethyl)amino]acetamide](/img/structure/B13301040.png)
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine](/img/structure/B13301043.png)
![(2-Methylpentyl)[(2-methylphenyl)methyl]amine](/img/structure/B13301049.png)
![2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13301051.png)
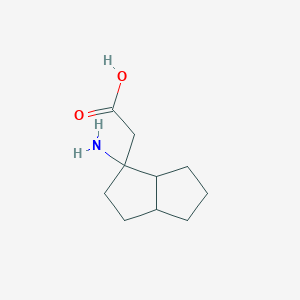
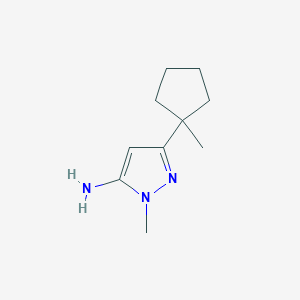
![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
